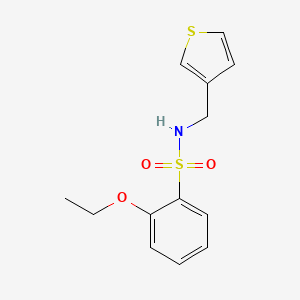

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

説明

2-Ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by an ethoxy group at the 2-position of the benzene ring and a thiophen-3-ylmethyl substituent on the sulfonamide nitrogen. The ethoxy group may enhance lipophilicity, while the thiophene moiety could contribute to π-π stacking interactions in biological targets.

特性

IUPAC Name |

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-2-17-12-5-3-4-6-13(12)19(15,16)14-9-11-7-8-18-10-11/h3-8,10,14H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQBAYRDUFBQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the following steps:

Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

Attachment of the thiophen-3-ylmethyl group: This step involves the reaction of the benzenesulfonamide intermediate with thiophen-3-ylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

作用機序

The mechanism of action of 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide and related compounds:

*clogP values estimated based on substituent contributions .

Key Observations:

Lipophilicity : The ethoxy group in the target compound likely reduces hydrophilicity compared to methoxy or pyrazolyl substituents, balancing membrane permeability and solubility .

Heterocyclic Substituents : Thiophen-3-ylmethyl may offer distinct electronic and steric effects compared to furanylmethyl or pyridinyl groups, influencing target binding .

Lipinski Compliance : All analogs adhere to Lipinski’s rule-of-five (clogP ≤ 5, MW ≤ 500), suggesting favorable oral bioavailability .

Crystallographic and Conformational Insights

- Crystal Packing : Analogous compounds (e.g., N-(3-methoxybenzoyl)-2-methyl-benzenesulfonamide) exhibit planar sulfonamide moieties stabilized by intramolecular hydrogen bonds, which may enhance thermal stability .

- Torsional Angles: Thiophene rings in N-(thiophen-3-ylmethyl) derivatives likely adopt non-coplanar conformations relative to the benzene ring, reducing steric clashes .

生物活性

2-Ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. Its structure, featuring a thiophene moiety and a benzenesulfonamide group, positions it as a candidate for various therapeutic applications, especially against Mycobacterium tuberculosis (M. tuberculosis).

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of thiophene derivatives with benzenesulfonamides. The structure-activity relationship (SAR) studies are crucial to understanding how modifications to the compound's structure affect its biological activity.

Key SAR Findings:

- Substituent Effects: The introduction of different substituents on the thiophene ring significantly impacts the compound's efficacy against M. tuberculosis. For instance, smaller substituents such as azetidine and pyrrolidine have been shown to enhance activity due to better fitting into the DprE1 enzyme's hydrophobic pockets .

- Selectivity Index (SI): Compounds with high SI values indicate a favorable therapeutic window, which is critical for drug development. For example, a derivative with an SI of 395 demonstrated potent antimycobacterial activity with minimal cytotoxicity .

Biological Activity

Numerous studies have assessed the biological activity of this compound and related compounds.

Antimycobacterial Activity

The compound has been evaluated for its inhibitory effects against M. tuberculosis using microplate Alamar Blue assays. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency.

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | 0.10 | High SI |

| Derivative A | 0.13 | 395 |

| Derivative B | 0.45 | Moderate SI |

These results indicate that modifications to the benzenesulfonamide structure can lead to significant improvements in antimycobacterial activity.

Case Studies

- In Vivo Efficacy: In a study involving mouse models, derivatives similar to this compound exhibited bactericidal activity, leading to a significant reduction in bacterial load in infected macrophages .

- Cytotoxicity Assessment: Compounds were also tested for cytotoxicity against Vero cell lines, revealing that while some derivatives exhibited potent antimycobacterial activity, they maintained low cytotoxicity levels, making them suitable candidates for further development .

Q & A

Q. Why do crystallographic and computational models show divergent torsion angles for the thiophene moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。